molecular formula C9H5ClF3NO B6224858 5-chloro-7-(trifluoromethoxy)-1H-indole CAS No. 2763946-15-0

5-chloro-7-(trifluoromethoxy)-1H-indole

Cat. No.: B6224858
CAS No.: 2763946-15-0
M. Wt: 235.59 g/mol
InChI Key: TXLGJNKACMYEJW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Research

The story of indole chemistry began in the mid-19th century with the study of the vibrant blue dye, indigo. nih.govnih.govgoogle.com In 1866, the German chemist Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust. nih.govnih.govresearchgate.netsemanticscholar.org He later proposed its now-accepted bicyclic structure in 1869. nih.gov This initial work laid the groundwork for a field that would explode in the 1930s with the discovery that the indole nucleus is a central feature in many important natural products, including alkaloids, the essential amino acid tryptophan, and plant hormones like auxin. nih.govnih.govmdpi.com

The evolution of indole research has been marked by the development of powerful synthetic methods. The Fischer indole synthesis, developed in 1883 by Emil Fischer, remains one of the most reliable methods for creating substituted indoles. nih.govnih.govnih.gov Later, the Leimgruber–Batcho indole synthesis, disclosed in 1976, provided a high-yielding and versatile route, which has been widely adopted in the pharmaceutical industry for the production of specifically substituted indoles. nih.gov These synthetic advancements have enabled chemists to explore the vast chemical space of indole derivatives, leading to countless discoveries.

The Indole Scaffold as a Privileged Structure in Medicinal Chemistry and Chemical Biology

The indole scaffold is frequently described as a "privileged structure" in medicinal chemistry. mdpi.comnih.govmdpi.comgoogle.com This term, coined by Evans and co-workers, refers to molecular frameworks that are capable of binding to a variety of different biological receptors, making them rich sources of new drug candidates. mdpi.commdpi.com The indole ring's unique combination of aromaticity, hydrogen-bonding capability, and ability to participate in various intermolecular interactions allows it to mimic the structure of peptides and bind reversibly to enzymes. mdpi.combldpharm.comuni.lu

This versatility is evident in the vast number of natural and synthetic compounds containing the indole core that exhibit a wide spectrum of biological activities. google.comnih.govbldpharm.comuni.luevitachem.comuni.lu These include anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties. bldpharm.com Many blockbuster drugs feature the indole substructure, such as the anti-inflammatory drug indomethacin, the migraine medication frovatriptan, and the anti-emetic ondansetron. nih.govnih.govmdpi.comgoogle.com The presence of the indole nucleus in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) further underscores its fundamental biological importance.

Rationale for Investigating Halogenated and Trifluoromethoxy-Substituted Indoles

The strategic modification of the indole scaffold with specific substituents is a key strategy in drug design to enhance biological activity and improve physicochemical properties. Halogenation and the introduction of trifluoromethoxy groups are two powerful tactics employed by medicinal chemists.

Halogenated indoles , particularly those containing chlorine or bromine, are of significant interest. The presence of a halogen atom can profoundly influence a molecule's biological activity. Halogenation can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, halogens can form specific interactions, known as halogen bonds, with biological targets, thereby enhancing binding affinity and potency. mdpi.com For example, the bromine atom at the 5-position of some indole derivatives has been shown to strongly favor antiproliferative activity.

Scope and Academic Importance of 5-Chloro-7-(trifluoromethoxy)-1H-Indole in Contemporary Research

Despite the lack of direct studies, the academic importance of this compound can be inferred from the well-established significance of its constituent parts. The combination of a 5-chloroindole (B142107) core with a 7-trifluoromethoxy substituent presents a unique set of properties that makes it a highly attractive target for future investigation.

Research on closely related analogs provides a strong rationale for its potential applications:

Kinase Inhibition: 5-chloro-indole derivatives have been investigated as potent inhibitors of various kinases, such as EGFR and BRAF, which are implicated in cancer. mdpi.com The specific substitution pattern of the target molecule could lead to novel kinase inhibitors.

Neuroreceptor Modulation: 7-substituted indoles, including 7-chloro derivatives, have been explored as agonists for serotonin receptors like 5HT2A, which are targets for psychiatric and neurological disorders. nih.gov

Anticancer and Antimicrobial Agents: The indole scaffold itself is a core component of numerous anticancer and antimicrobial agents. nih.govevitachem.com The dual substitution with chlorine and a trifluoromethoxy group could enhance these activities, potentially leading to new therapeutic leads.

The synthesis of this compound would likely involve multi-step sequences, drawing from established methods for the halogenation and functionalization of the indole ring. Its unique electronic and steric properties make it a valuable candidate for screening in a wide range of biological assays, potentially uncovering novel pharmacological activities. Therefore, this compound represents a molecule on the frontier of indole research, holding significant promise for the development of new chemical probes and therapeutic agents.

Compound Data

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₅ClF₃NO nih.gov
Molecular Weight235.59 g/mol nih.gov
Monoisotopic Mass235.00117 Da
XlogP (Predicted)3.9
InChIInChI=1S/C9H5ClF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H
InChIKeyTXLGJNKACMYEJW-UHFFFAOYSA-N
SMILESC1=CNC2=C(C=C(C=C21)Cl)OC(F)(F)F

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763946-15-0

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

5-chloro-7-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C9H5ClF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H

InChI Key

TXLGJNKACMYEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)OC(F)(F)F

Purity

95

Origin of Product

United States

Spectroscopic and Structural Elucidation of 5 Chloro 7 Trifluoromethoxy 1h Indole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of substituted indoles, the chemical shifts (δ) and coupling constants (J) of the protons are highly informative. For a compound like 5-chloro-7-(trifluoromethoxy)-1H-indole, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit characteristic signals.

For instance, in related 5-chloroindoles, the proton at position 4 typically appears as a doublet, coupling with the proton at position 6. chemicalbook.com The presence of the electron-withdrawing trifluoromethoxy group at position 7 would be expected to deshield the adjacent proton at position 6, shifting its signal downfield. Similarly, the chloro group at position 5 influences the electronic environment of the neighboring protons. The pyrrole protons at positions 2 and 3 often appear as distinct signals, with their chemical shifts and multiplicities providing further structural confirmation. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet, with its chemical shift being solvent-dependent.

A comparative analysis with analogous compounds, such as 5-chloro-3-methyl-1H-indole, reveals a singlet for the N-H proton at δ 7.91 ppm, a doublet for the H-4 proton at δ 7.57 ppm (J = 1.8 Hz), and a doublet for the H-7 proton at δ 7.27 ppm (J = 8.5 Hz). rsc.org These values provide a baseline for predicting the spectral features of this compound.

Table 1: Representative ¹H NMR Data for Substituted Indoles

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
5-Chloro-3-methyl-1H-indoleCDCl₃NH7.91s- rsc.org
H-47.57d1.8 rsc.org
H-67.16dd8.6, 2.0 rsc.org
H-77.27d8.5 rsc.org
5-Chloroindole (B142107)CDCl₃NH8.0br s- chemicalbook.com
H-47.59d2.0 chemicalbook.com
H-67.12dd8.7, 2.0 chemicalbook.com
H-77.20d8.7 chemicalbook.com

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, the carbon attached to the trifluoromethoxy group (C-7) would exhibit a characteristic quartet in the ¹⁹F-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon would be significantly influenced by the electronegative oxygen and trifluoromethyl group. The carbon bearing the chlorine atom (C-5) would also have a distinct chemical shift. The carbons of the pyrrole ring (C-2 and C-3) and the remaining carbons of the benzene ring (C-4, C-6, C-3a, and C-7a) would all resonate at predictable regions, informed by the substitution pattern.

For example, the ¹³C NMR spectrum of 5-chloro-3-methyl-1H-indole shows signals at δ 134.69 (C-7a), 129.55 (C-3a), 125.00 (C-5), 123.09 (C-2), 122.23 (C-6), 118.52 (C-4), 112.01 (C-7), and 111.68 (C-3). rsc.org The introduction of a trifluoromethoxy group at C-7 would alter these chemical shifts, particularly for C-6, C-7, and C-7a.

Table 2: Representative ¹³C NMR Data for a Substituted Indole

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
5-Chloro-3-methyl-1H-indoleCDCl₃C-2123.09 rsc.org
C-3111.68 rsc.org
C-3a129.55 rsc.org
C-4118.52 rsc.org
C-5125.00 rsc.org
C-6122.23 rsc.org
C-7112.01 rsc.org
C-7a134.69 rsc.org

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing long-range couplings. For instance, the N-H proton would show HMBC correlations to C-2, C-3, and C-7a.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. This would confirm the presence of the CH groups in the indole ring system.

In the structural elucidation of related 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, HSQC and HMBC were instrumental in confirming the carbon signal assignments and supporting the one-dimensional NMR data. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show:

A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹, typical for the indole N-H group. nist.gov

Strong absorptions in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethoxy group.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A C-Cl stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.

The IR spectra of various chloro-1,3,5-triazine derivatives have been used to confirm their structures, demonstrating the utility of this technique in identifying halogenated compounds. rsc.org

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)
Indole N-HN-H stretch3200 - 3500
Aromatic C-HC-H stretch> 3000
Aromatic C=CC=C stretch1450 - 1600
TrifluoromethoxyC-F stretch1100 - 1300
ChloroalkaneC-Cl stretch< 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₉H₅ClF₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 235.59 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of indole derivatives under electron ionization (EI) often involves characteristic losses. scirp.orgresearchgate.net For this compound, potential fragmentation pathways could include the loss of a trifluoromethyl radical (•CF₃), a chlorine atom (•Cl), or the entire trifluoromethoxy group. The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₉H₅ClF₃NO by matching the experimentally measured exact mass to the calculated theoretical mass. uni.lu This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. ijpsm.com

Table 4: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺C₉H₅³⁵ClF₃NO⁺235.0012
[M+2]⁺C₉H₅³⁷ClF₃NO⁺236.9982

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and characterization of chemical compounds in complex mixtures.

While specific experimental LC/MS data for this compound is not extensively available in peer-reviewed literature, predictive models provide valuable insights into its expected behavior in an LC/MS system. These predictions are based on the compound's structure and physicochemical properties. For instance, the predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, can be calculated for various adducts of the molecule.

Predicted LC/MS Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺236.00845141.1
[M+Na]⁺257.99039153.8
[M-H]⁻233.99389140.0
[M+NH₄]⁺253.03499161.2
[M+K]⁺273.96433147.7
[M+H-H₂O]⁺217.99843133.8
[M+HCOO]⁻279.99937155.8
[M+CH₃COO]⁻294.01502184.5

Data sourced from predicted values. uni.lu

In the analysis of related indole analogues, such as those investigated in metabolomic studies, LC-MS/MS methods have been successfully developed and validated for their quantification in biological matrices. bldpharm.com These methods often utilize reversed-phase chromatography for separation and tandem mass spectrometry for sensitive and specific detection. For example, in the study of tryptophan metabolites, a C18 column is commonly employed with a gradient elution using mobile phases consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol (B129727) or acetonitrile. bldpharm.com

For the analogue this compound-3-carbaldehyde, predicted LC/MS data is also available and provides a point of comparison.

Predicted LC/MS Data for this compound-3-carbaldehyde
Adductm/zPredicted CCS (Ų)
[M+H]⁺264.00338147.7
[M+Na]⁺285.98532161.0
[M-H]⁻261.98882147.0
[M+NH₄]⁺281.02992166.8
[M+K]⁺301.95926154.7

Data sourced from predicted values. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding a molecule's conformation, intermolecular interactions, and packing in the solid state.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related halogenated and trifluoromethoxy-substituted indole analogues provides significant insights into the expected structural features.

For instance, the crystal structure of 5,7-dichloro-1H-indole-2,3-dione reveals that the molecule is nearly planar. semanticscholar.org In the solid state, these molecules form dimers through N—H⋯O hydrogen bonds. semanticscholar.org This tendency to form hydrogen-bonded dimers is a common feature in indole-containing crystal structures.

In a study of 5-chloro-7-azaindole-3-carbaldehyde, a related heterocyclic compound, single-crystal X-ray diffraction analysis showed that the compound crystallizes in the monoclinic system with the space group P2₁/c. uni.lu The molecules in the crystal lattice form dimers via strong N1–H1⋅⋅⋅N7′ hydrogen bonds. uni.lu

Crystallographic Data for 5-chloro-7-azaindole-3-carbaldehyde
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.82810(12)
b (Å)12.7330(3)
c (Å)15.9167(5)
β (°)94.539(3)
Z4

Data from a study on a related analogue. uni.lu

The presence of the chlorine atom at the 5-position and the trifluoromethoxy group at the 7-position of the indole ring in this compound is expected to influence the crystal packing through various intermolecular interactions, including halogen bonding and dipole-dipole interactions, in addition to the typical N-H hydrogen bonding observed in indoles.

Computational and Theoretical Investigations of 5 Chloro 7 Trifluoromethoxy 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, offering deep insights into their geometric and electronic properties. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. mdpi.comniscpr.res.inresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for its favorable balance between computational cost and accuracy in predicting molecular properties such as energies, geometries, and vibrational frequencies. mdpi.comniscpr.res.in For indole (B1671886) derivatives, DFT studies can elucidate how substituents like chlorine and trifluoromethoxy influence the electron distribution and reactivity of the core indole scaffold. niscpr.res.in

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comirjweb.com

Table 1: Illustrative Frontier Molecular Orbital Parameters

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3Difference between ELUMO and EHOMO; indicates chemical stability and reactivity.

Note: The data in this table are hypothetical and serve as an illustrative example of typical values for similar heterocyclic compounds. Actual values for 5-chloro-7-(trifluoromethoxy)-1H-indole would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green/Yellow: Represent areas with intermediate or neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the trifluoromethoxy group and the nitrogen atom of the indole ring. The hydrogen atom attached to the indole nitrogen (N-H) would be expected to have a positive potential (blue), indicating its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govfaccts.dewisc.edu It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. acadpubl.eu These donor-acceptor interactions, particularly the delocalization of electron density from a lone pair (LP) or a bonding orbital (σ or π) to an antibonding orbital (σ* or π*), contribute significantly to the stabilization of the molecule. acadpubl.eu

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions. In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen, nitrogen, and chlorine atoms and the antibonding orbitals of the indole ring system.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-C3)45.8
LP (O8)σ* (C7-C11)12.3
LP (Cl5)π* (C4-C6)5.1
π (C2-C3)π* (C4-C9)20.5

Note: This table presents hypothetical data to illustrate the type of results obtained from an NBO analysis for a substituted indole. The atom numbering is based on a standard indole scaffold. Actual interactions and energies would be determined by specific calculations.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by exploring its different possible spatial orientations (conformers). Energy minimization is the computational process of finding the geometry of a molecule that corresponds to the lowest potential energy, known as the global minimum. For a molecule like this compound, which has a relatively rigid bicyclic indole core, the conformational flexibility is primarily associated with the rotation around the C-O bond of the trifluoromethoxy substituent. Computational methods can be used to calculate the energy associated with different rotational angles (dihedrals) to identify the lowest energy and most populated conformation.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery and design, as it helps to elucidate the binding mode and affinity of potential drug candidates. researchgate.net

The simulation places the ligand in various orientations and conformations within the target's binding pocket and calculates a "docking score" for each pose, which estimates the binding free energy. nih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction. The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govresearchgate.net Docking studies with indole derivatives have been instrumental in identifying their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer. nih.govresearchgate.netacs.org

Ligand-Receptor Binding Interactions

Molecular docking simulations are pivotal in elucidating the binding modes and affinities of ligands with their target receptors. While direct studies on this compound are not extensively documented, research on analogous 5-chloro-indole derivatives provides a framework for understanding its potential binding interactions.

For instance, a study on 5-chloro-indole-2-carboxylate derivatives explored their interactions within the kinase domains of EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene, serine/threonine kinase). In simulations with the BRAFV600E mutant, a key driver in many cancers, a related 5-chloro-indole compound demonstrated a specific binding pattern. The 5-chloro-indole core of the molecule was observed to position itself within a hydrophobic pocket, stacking between Trp531 and Phe583 residues. mdpi.com This hydrophobic interaction is crucial for anchoring the ligand in the active site.

Furthermore, the chlorine atom at the 5-position was found to form a halogen bond with the key amino acid Cys532, located at the gate of the active site. mdpi.com Halogen bonds are increasingly recognized as significant, specific interactions in ligand-receptor binding. The compound also established a pi-H interaction with Val471. mdpi.com These interactions collectively contribute to the stable binding of the ligand within the receptor's active site, suggesting a potential mechanism of action for chloro-indole derivatives.

Table 1: Predicted Binding Interactions for a 5-Chloro-Indole Derivative with BRAFV600E

Interacting Residue Interaction Type Distance (Å)
Val471 pi-H Interaction 4.09
Trp531 Hydrophobic -
Phe583 Hydrophobic -
Cys532 Halogen Bond (with Cl) 3.27
Ile463 Hydrophobic -

Note: Data is based on a related 5-chloro-indole-2-carboxylate derivative. mdpi.com

Prediction of Molecular Targets

Identifying the molecular targets of a compound is a critical step in drug discovery, often accomplished through in silico target fishing or reverse docking approaches. These methods screen a compound against a large database of known protein structures to predict potential binding partners.

For a structurally related compound, 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione, a machine learning approach combined with molecular docking was used to identify potential drug targets in Plasmodium falciparum, the parasite responsible for malaria. ijisrt.com This computational study predicted that the compound could effectively bind to the enzyme fructose bisphosphate aldolase, a key component of the glycolytic pathway in the parasite. ijisrt.com The study highlighted the superior binding affinity of the 5-chloro-indole derivative compared to other tested compounds, suggesting it could act as an inhibitor of this vital parasitic enzyme. ijisrt.com Such predictions offer a starting point for experimental validation and suggest that the broader class of chloro-indole compounds may possess antimalarial properties.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These models provide mathematical relationships that can predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives to investigate their anti-tubercular activity. nih.govnih.gov This study is particularly relevant due to the inclusion of the trifluoromethoxy-indole scaffold. The researchers used principal component regression (PCR) to develop a linear model correlating molecular descriptors with the inhibitory activity of the compounds. nih.govnih.gov

The resulting QSAR model demonstrated a statistically significant linear relationship between the calculated descriptors and the anti-tubercular activity. nih.govnih.gov The model showed that the variance in the biological activity could be explained by the principal components derived from the molecular descriptors, achieving a maximum variance of 73% in the PCR method. nih.govnih.gov This indicates that specific structural and physicochemical properties of the trifluoromethoxy-indole derivatives are key determinants of their ability to inhibit Mycobacterium tuberculosis. Such models are valuable for guiding the design of more potent analogues by optimizing these key molecular features. nih.gov

In-Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

The pharmacokinetic properties of a drug candidate are critical to its success, and in silico ADME predictions offer an early assessment of a compound's viability. These computational models predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Studies on various indole derivatives have shown that they generally exhibit favorable drug-like properties. For example, in silico ADME predictions for novel synthetic indole derivatives indicated zero violations of Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Similar computational studies on other series of indole derivatives have predicted good oral absorption and no penetration of the blood-brain barrier (BBB). japsonline.com

The plasma protein binding is another important parameter, as it affects the distribution and availability of a drug. Predictions for some indole derivatives suggest a high probability of binding to carrier proteins in the blood, which can influence their ability to reach target tissues. japsonline.com Furthermore, hepatotoxicity and interactions with metabolic enzymes like CYP2D6 are often assessed. While some indole derivatives are predicted to have low potential for CYP2D6 inhibition, others may show a likelihood of hepatotoxicity, necessitating further experimental evaluation. japsonline.com

Table 2: General Predicted ADME Properties for Indole Derivatives

ADME Parameter Predicted Outcome Significance
Human Intestinal Absorption (HIA) Good Indicates potential for oral bioavailability. japsonline.com
Blood-Brain Barrier (BBB) Penetration Low / None Suggests lower likelihood of central nervous system side effects. japsonline.com
CYP2D6 Inhibition None Reduced potential for drug-drug interactions involving this enzyme. japsonline.com
Plasma Protein Binding (PPB) High Affects drug distribution and free concentration. japsonline.com

Note: These are generalized predictions based on various studies of indole derivatives and may not be specific to this compound.

In Vitro Biological Activity and Mechanistic Studies of 5 Chloro 7 Trifluoromethoxy 1h Indole and Analogues

Anticancer Activities in Cell Lines

Derivatives of 5-chloro-1H-indole have demonstrated significant potential as anticancer agents, exhibiting various mechanisms of action against cancer cells.

Inhibition of Cell Proliferation and Viability

Several studies have highlighted the antiproliferative effects of 5-chloro-indole analogues on various cancer cell lines. For instance, a series of newly synthesized 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM across different cancer cell lines. mdpi.com Another study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound containing a chloro-indole moiety, reported significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 and 0.54 μM, respectively. nih.gov

The table below summarizes the inhibitory concentrations of various 5-chloro-indole analogues on different cancer cell lines.

Compound NameCancer Cell LineIC₅₀/GI₅₀Reference
5-chloro-indole-2-carboxylate derivativesVarious29 nM - 78 nM (GI₅₀) mdpi.com
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35 μM (IC₅₀) nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-20.54 μM (IC₅₀) nih.gov
(E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamideVarious29 nM - 47 nM (GI₅₀) nih.gov

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of indole (B1671886) derivatives is often linked to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells. For example, a synthetic indole chalcone (B49325) derivative was found to significantly suppress the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. mdpi.com Similarly, other studies have shown that indole derivatives can cause a significant increase in the population of cells in the G2/M phase, leading to cell cycle arrest and subsequent apoptosis. nih.govnih.gov The induction of apoptosis is often mediated through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential. nih.gov

Modulation of Specific Oncogenic Pathways (e.g., Tubulin Polymerization, DNA Synthesis)

One of the key mechanisms by which indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Arylthioindole (ATI) derivatives, for example, are potent inhibitors that bind to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell death. nih.gov Certain 5-chloro-indole analogues have been shown to inhibit tubulin polymerization in a manner similar to the well-known inhibitor combretastatin (B1194345) A-4. nih.gov

Furthermore, some indole derivatives target other critical oncogenic pathways. For instance, certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key player in many cancers. nih.govnih.gov These compounds have shown inhibitory activity against EGFR with IC₅₀ values in the nanomolar range. nih.govnih.gov

Cytotoxicity Assessment in Normal Cell Lines

Assessing the cytotoxicity of potential anticancer compounds in normal cell lines is crucial to determine their selectivity. Studies on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline showed that while it was highly cytotoxic to colorectal cancer cells, its toxicity to normal human intestinal epithelial HIEC cells was significantly reduced. nih.gov Similarly, a cell viability assay of a synthetic indole chalcone derivative demonstrated minimal effect against non-cancerous cells. mdpi.com This suggests a degree of selectivity for cancer cells, a desirable characteristic for chemotherapeutic agents.

Antimicrobial and Antitubercular Efficacy

In addition to their anticancer properties, indole derivatives have also been investigated for their potential as antimicrobial and antitubercular agents.

Antibacterial Activity Against Specific Strains (e.g., Methicillin-Resistant Staphylococcus aureus, E. coli)

Halogenated indoles have demonstrated notable antibacterial activity. The presence of a chlorine atom in the indole moiety has been shown to enhance its antibacterial properties. nih.gov For example, chloroindoles have exhibited antibacterial and antibiofilm activities against Vibrio parahaemolyticus. nih.gov Furthermore, certain indole derivatives have shown potent and specific antibacterial activity against pathogenic strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7. nih.gov A series of 5-nitrofuran-triazole conjugates, which can be considered related to indole structures due to their aromatic heterocyclic nature, exhibited promising inhibition towards Gram-positive pathogenic strains, including MRSA. nih.gov

The table below presents the minimum inhibitory concentrations (MIC) of some indole-related compounds against specific bacterial strains.

Compound/Compound ClassBacterial StrainMIC (μg/mL)Reference
5-nitrofuran-triazole conjugatesVarious Gram-positive strains1.17 nih.gov
5-nitrofuran-triazole conjugatesBacillus subtilis1.17 nih.gov
4-chloroindoleVibrio parahaemolyticus100 nih.gov
7-chloroindoleVibrio parahaemolyticus200 nih.gov

Antifungal Activity

Indole derivatives have demonstrated notable potential as antifungal agents. tsijournals.comresearchgate.net A series of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles were synthesized and evaluated for their activity against pathogenic fungal strains. nih.gov Among these, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c) was the most active, showing a minimum inhibitory concentration (MIC) of 15.62 µg/ml against Aspergillus fumigatus and 31.25 µg/ml against Aspergillus flavus and Aspergillus niger in a microbroth dilution assay. nih.gov Furthermore, some 1H-indole-4,7-diones have shown good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

The substitution pattern on the indole ring plays a crucial role in determining the antifungal efficacy. For instance, in a study of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, compounds with chloro and bromo substitutions on the indole ring exhibited stronger antifungal activity. mdpi.com Specifically, substitution at the 5-position of the indole ring was found to be most effective. mdpi.com In another study, some novel Mannich bases of indole showed significant antifungal activity against Candida albicans. tsijournals.com Similarly, certain indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties displayed promising antifungal effects, particularly against C. krusei. nih.gov

Compound/Analogue ClassFungal Strain(s)Key FindingsReference
1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c)Aspergillus fumigatus, Aspergillus flavus, Aspergillus nigerMIC of 15.62 µg/ml against A. fumigatus and 31.25 µg/ml against A. flavus and A. niger. nih.gov
1H-Indole-4,7-dionesCandida krusei, Cryptococcus neoformans, Aspergillus nigerGenerally showed good antifungal activity. nih.gov
3-Indolyl-3-hydroxy oxindoles (with Cl and Br substitutions)Plant pathogenic fungiStronger antifungal activity, with 5-position substitution being most active. mdpi.com
Indole Mannich basesCandida albicansShowed significant antifungal activity. tsijournals.com
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamideCandida kruseiPromising antifungal effects. nih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. nih.gov Indole derivatives have been a significant area of research in this regard. rsc.org A study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones revealed that several analogues, including 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (3q-s) and 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-thiosemicarbazones (5e and 5j-l), were potent inhibitors of Mtb H37Rv growth. nih.gov

Furthermore, 3-triazeneindoles have demonstrated significant in vitro activity against both the H37Rv strain and an isoniazid-resistant clinical isolate of Mtb, with MIC values ranging from 0.2 to 0.5 μg/mL. nih.gov The introduction of lipid tails to the 3-triazeneindole core further enhanced their activity against mycobacteria within macrophages. nih.gov Another class of compounds, indole-2-carboxamides, has also been explored, with some analogues showing high activity against drug-sensitive Mtb. rsc.org For instance, compound 8g from this series displayed an MIC of 0.32 μM against the H37Rv strain. rsc.org The design of hybrid molecules based on indolyl and pyridine (B92270) scaffolds has also yielded compounds with high activity against both drug-sensitive and isoniazid-resistant Mtb strains. walshmedicalmedia.com

Compound/Analogue ClassMycobacterium Strain(s)Key FindingsReference
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (3q-s)M. tuberculosis H37RvPotent inhibitors of Mtb growth. nih.gov
5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-thiosemicarbazones (5e, 5j-l)M. tuberculosis H37RvPotent inhibitors of Mtb growth. nih.gov
3-TriazeneindolesM. tuberculosis H37Rv, Isoniazid-resistant isolate CN-40MIC values between 0.2 and 0.5 μg/mL. nih.gov
Indole-2-carboxamide analogue (8g)M. tuberculosis H37RvMIC of 0.32 μM. rsc.org
Indolyl-pyridine hybrid moleculesDrug-sensitive and isoniazid-resistant M. tuberculosisHigh activity with MICs ranging from 0.05-2 μg/mL and 0.018-4.44 μg/mL, respectively. walshmedicalmedia.com

Antiviral Activities

Indole derivatives have emerged as a privileged scaffold in the development of antiviral agents, targeting various stages of the viral life cycle. nih.gov

The versatility of the indole core has been exploited to design inhibitors of a range of viruses. For instance, novel indole alkaloid derivatives have been shown to inhibit Dengue and Zika virus infection by interfering with the viral replication complex. nih.govasm.org Specifically, these compounds can suppress viral infection during the later stages of the replication cycle. nih.govasm.org In the context of Hepatitis C virus (HCV), pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been developed as inhibitors of HCV RNA replication. mdpi.com One such derivative with a nitro substitution at position 6 of the indole ring showed an EC50 of 1.6 μM against HCV genotype 1b. mdpi.com

Furthermore, certain indole derivatives have demonstrated broad-spectrum antiviral activity. frontiersin.org For example, 3-alkynyl-5-aryl-7-aza-indoles have shown promise against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org Isatin, an indole analog, has also been a foundation for developing broad-spectrum antiviral agents, with some derivatives showing potent activity against HIV and SARS-CoV-2. nih.gov

A key target for anti-HIV therapy is the reverse transcriptase (RT) enzyme. nih.gov Indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org Novel cyclopropyl (B3062369) indole derivatives have been synthesized to interact with key amino acid residues in the hydrophobic pocket of HIV RT, such as Lys101, Tyr181/188, and Val179. nih.govacs.orgacs.org Several of these compounds inhibited HIV replication as effectively as the established NNRTI, nevirapine. nih.govacs.org The development of indole-based NNRTIs is particularly significant as these small, relatively nonpolar molecules have the potential to cross the blood-brain barrier, which is crucial for targeting viral reservoirs in the central nervous system. acs.org

Compound/Analogue ClassVirusMechanism/Key FindingsReference
Indole alkaloid derivativesDengue virus, Zika virusInterfere with the viral replication complex. nih.govasm.org
Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivativesHepatitis C Virus (HCV)Inhibit HCV RNA replication; EC50 of 1.6 μM for a nitro-substituted analogue. mdpi.com
3-Alkynyl-5-aryl-7-aza-indolesRSV, SARS-CoV-2, VEEVBroad-spectrum antiviral activity. frontiersin.org
Cyclopropyl indole derivativesHIV-1Non-nucleoside reverse transcriptase inhibitors (NNRTIs); inhibit HIV replication as effectively as nevirapine. nih.govacs.orgacs.org

Anti-inflammatory Properties

The indole nucleus is a key feature in many anti-inflammatory drugs, including the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. informahealthcare.com

Substituted indole derivatives have been investigated for their potential to modulate key inflammatory pathways. For example, novel N-substituted indole derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies have shown that certain derivatives can effectively inhibit the COX-2 enzyme. nih.gov The anti-inflammatory activity of these compounds is linked to their ability to inhibit COX-2. nih.gov

Another critical pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. informahealthcare.com Certain 3-amino-alkylated indoles have demonstrated significant inhibitory effects on nitric oxide production in macrophages by acting on the interconnected NF-κB and ERK1/2 pathways. informahealthcare.com This highlights the importance of the substitution pattern on the indole ring for anti-inflammatory activity. informahealthcare.com

Compound/Analogue ClassInflammatory Pathway/TargetKey FindingsReference
N-substituted indole derivativesCOX-2Act as selective COX-2 inhibitors. nih.gov
3-Amino-alkylated indolesNF-κB, ERK1/2Inhibit nitric oxide production by modulating NF-κB and ERK1/2 pathways. informahealthcare.com

Central Nervous System (CNS) Receptor Interactions

The indole nucleus is a common feature in many centrally acting agents due to its structural similarity to endogenous neurotransmitters like serotonin (B10506).

Ligand Activity at Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

The interaction of indole derivatives with serotonin receptors is a key area of research in the development of treatments for various CNS disorders. nih.govmdpi.com While specific binding data for 5-chloro-7-(trifluoromethoxy)-1H-indole is not available, studies on analogous structures provide valuable insights.

For instance, certain chloro-substituted indanone analogues have been shown to exhibit significant binding affinity for both 5-HT1A and 5-HT7 receptors. mdpi.com One such analogue, a 6-chloro-indan-1-one derivative, displayed a high affinity for the 5-HT1A receptor with a Ki value of 6.1 nM. mdpi.com The isosteric replacement of a fluoro atom with a chloro atom in some compounds has been shown to maintain moderate to high binding affinity at various serotonin receptors, including 5-HT1A and 5-HT2A. mdpi.com

Furthermore, 5-chloroindole (B142107) itself has been identified as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel. nih.gov This modulation was observed to potentiate the effects of both agonists and partial agonists at the human 5-HT3A receptor. nih.gov

The affinity of various ligands for serotonin receptors is often determined through competitive radioligand binding assays. eurekaselect.com For example, the binding affinity of novel compounds for the 5-HT2A receptor can be determined by their ability to displace a radiolabeled antagonist like [3H]ketanserin. eurekaselect.com The following table summarizes the binding affinities of some chloro-substituted indole analogues at serotonin receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one5-HT1A0.74 mdpi.com
6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one5-HT78.4 mdpi.com
A chloro-indanone analogue of SYA162635-HT1A6.1 mdpi.com
A chloro-indanone analogue of SYA162635-HT745 mdpi.com

Modulation of Cholinesterase Enzymes (AChE, BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govacs.org The indole scaffold has been explored for its potential to inhibit these enzymes.

Numerous studies have demonstrated that indole derivatives can act as potent inhibitors of both AChE and BuChE. nih.govacs.orgnih.gov For example, a series of indole-based thiadiazole derivatives showed promising dual inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. acs.org The inhibitory potential of these compounds is often influenced by the nature and position of substituents on the indole ring. researchgate.net

The table below presents the cholinesterase inhibitory activity of various indole analogues.

Compound TypeEnzymeIC50 Range (µM)Reference
Indole-based thiadiazole derivativesAChE0.15 - 32.10 acs.org
Indole-based thiadiazole derivativesBuChE0.20 - 37.30 acs.org
Indole aminesAChE4.28 - 4.66 nih.govnih.gov
Benzofuran-triazole hybrids with chloro substitutionAChE0.55 - 1.00 researchgate.net
Tertiary amine derivatives of chlorochalconeAChE0.17 (most potent) nih.gov

Other Investigated Biological Activities (e.g., Antimalarial, Antioxidant, Aromatase Inhibition, CB1 Receptor Modulation)

The versatility of the indole scaffold has led to its investigation in a wide range of biological activities.

Antimalarial Activity: Halogenated indole derivatives have shown promise as antimalarial agents. acs.orgnih.gov Studies on indole-sulfonamide derivatives indicated that while monoindoles were inactive, bisindoles and trisindoles exhibited antimalarial activity against Plasmodium falciparum with IC50 values in the low micromolar range. acs.org The most potent compound in this series had an IC50 value of 2.79 µM. acs.org

Antioxidant Activity: The antioxidant potential of indole derivatives has been attributed to the indole ring's ability to scavenge free radicals. unica.itnih.gov The presence of halogen substituents on the indole ring can influence this activity. nih.gov For instance, 5-halogenated derivatives of 3-aroyl methylene (B1212753) indol-2-ones demonstrated good antioxidant activity. nih.gov

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.govfrontiersin.org Several indole derivatives have been investigated as aromatase inhibitors. nih.govnih.gov Monochloro substituted indole hydrazones were found to have stronger aromatase inhibitory activity than melatonin (B1676174). nih.gov In another study, new indole-based derivatives showed potent aromatase inhibition with IC50 values as low as 10 nM. nih.gov

CB1 Receptor Modulation: The cannabinoid type 1 (CB1) receptor is a major target in the central nervous system. The affinity of synthetic cannabinoids for the CB1 receptor can be significantly affected by the position of chlorine substitution on the indole core. unica.it Chlorination at the 2, 6, and 7-positions of the indole ring in analogues of the synthetic cannabinoid MDMB-CHMICA largely retained high binding affinities (Ki = 0.58–9.8 nM), whereas substitution at the 4- and 5-positions led to a decrease in affinity. unica.it

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug development.

Target Identification and Validation

For the analogous compounds, target identification has been primarily achieved through in vitro binding and enzyme inhibition assays. For instance, the identification of serotonin receptors, cholinesterases, aromatase, and the CB1 receptor as potential targets for various indole derivatives was accomplished using radioligand binding assays and enzymatic activity assays. eurekaselect.comacs.orgnih.govunica.it

Biochemical Pathway Modulation

The modulation of biochemical pathways by these indole analogues is inferred from their interaction with specific molecular targets. For example, inhibition of cholinesterases by indole derivatives would lead to an increase in acetylcholine (B1216132) levels, a key mechanism in Alzheimer's disease therapy. nih.govacs.org Similarly, the inhibition of aromatase by indole analogues directly impacts the estrogen biosynthesis pathway, which is relevant in hormone-dependent cancers. nih.govnih.gov The interaction of indole derivatives with serotonin and CB1 receptors suggests their potential to modulate various downstream signaling cascades regulated by these G protein-coupled receptors. nih.govunica.it

Structure Activity Relationship Sar Studies of 5 Chloro 7 Trifluoromethoxy 1h Indole Derivatives

Impact of Halogen Substitution (Chlorine) on Biological Activity

The presence and position of halogen atoms, particularly chlorine, on a drug molecule can significantly modulate its biological profile. In the context of indole (B1671886) derivatives, the introduction of a chlorine atom is a common strategy to enhance biological activity. researchgate.net

The inclusion of a chlorine atom into the structure of heterocyclic compounds has been shown to boost their pharmacological and biological activities. researchgate.net This enhancement can be attributed to several factors. The electron-withdrawing inductive effect of the chlorine atom can increase the lipophilicity of the molecule. researchgate.net This increased lipophilicity may lead to greater partitioning into the lipophilic environment of a cell membrane or the hydrophobic domains of a target protein, thereby improving target engagement. researchgate.net

In studies of various heterocyclic compounds, the introduction of a chlorine atom has been empirically observed to substantially improve the intrinsic biological activity of a molecule. eurochlor.org For instance, research on 2,4-diphenyl-5H-indeno[1,2-b]pyridines revealed that the introduction of a chlorine atom to the phenyl rings resulted in compounds with significant cytotoxic effects, particularly against breast cancer cell lines. nih.gov

Specifically for indole derivatives, the position of the chlorine atom is critical. Structure-activity relationship studies on 1H-indole-2-carboxamides as CB1 allosteric modulators demonstrated that a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov Similarly, in the development of EGFR inhibitors, the 5-chloro-indole scaffold has been a key feature in compounds showing promising antiproliferative activity. nih.govelsevierpure.com

The table below summarizes the impact of chlorine substitution on the biological activity of selected indole derivatives.

Compound Scaffold Position of Chlorine Observed Effect on Biological Activity Reference
1H-Indole-2-carboxamidesC5Enhanced CB1 allosteric modulating potency nih.gov
2,4-Diphenyl-5H-indeno[1,2-b]pyridinesortho, meta, or para on phenyl ringsSignificant cytotoxic effect against cancer cell lines nih.gov
Indole-2-carboxamidesC5Key for potent antiproliferative activity as EGFR inhibitors nih.govelsevierpure.com

Role of Trifluoromethoxy Group in Modulating Activity and Pharmacological Profile

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to influence a molecule's pharmacokinetic profile. mdpi.com The incorporation of a trifluoromethoxy group into drug candidates is a strategy used to fine-tune physicochemical characteristics and enhance the binding affinity of therapeutic compounds. mdpi.com

The trifluoromethoxy group can significantly impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity. mdpi.com It is known to improve solubility and pharmacokinetic profiles. mdpi.com The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity or basicity of nearby functional groups, which can be critical for target interaction.

In a study of 2-indolinone derivatives with anti-interleukin-1 activity, compounds with a trifluoromethoxy group at the 5-position of the indole ring exhibited the highest inhibitory effect. semanticscholar.org This highlights the potential of the trifluoromethoxy group to significantly enhance the biological activity of indole-based compounds. The trifluoromethoxy group, similar to the trifluoromethyl group, is often used to block metabolic hotspots or deactivate aromatic rings, thereby reducing metabolism, increasing the half-life of a drug, and lowering the required dose. mdpi.com

The table below illustrates the contribution of the trifluoromethoxy group in specific indole-related scaffolds.

Compound Scaffold Position of Trifluoromethoxy Group Observed Effect Reference
2-Indolinone derivativesC5Highest inhibitory effect on IL-1 receptor semanticscholar.org
General drug candidatesN/AImproved solubility, lipophilicity, and pharmacokinetic profiles mdpi.com

Influence of Substituent Position on the Indole Nucleus

The specific placement of substituents on the indole nucleus is a critical determinant of biological activity. Even minor changes in the position of a functional group can lead to significant differences in potency and selectivity, likely due to altered interactions with the target protein.

SAR studies on 1H-indole-2-carboxamides have shown that substitution at the C5 position of the indole ring with a chloro or fluoro group enhances activity. nih.gov Furthermore, the presence of short alkyl groups at the C3 position also contributed to increased potency. nih.gov

Furthermore, in the context of EGFR inhibitors based on the 5-chloro-indole-2-carboxamide scaffold, the substitution pattern on a phenethyl side chain was influential. Derivatives with para-substituted phenethyl groups displayed superior antiproliferative activity compared to their meta-substituted counterparts. elsevierpure.com

Scaffold Substituent and Position Impact on Activity Reference
1H-Indole-2-carboxamidesChloro/Fluoro at C5Enhanced potency nih.gov
1H-Indole-2-carboxamidesShort alkyl at C3Enhanced potency nih.gov
Bisindoles6-6' linkageHigher activity than 5-6', 6-5', or 5-5' linkages nih.gov
5-chloro-indole-2-carboxamidespara-substituted phenethyl side chainSuperior activity over meta-substitution elsevierpure.com

Effects of Linker Moieties and Side Chains on Target Interaction

Linker moieties and side chains appended to the core 5-chloro-7-(trifluoromethoxy)-1H-indole scaffold play a pivotal role in mediating interactions with biological targets. The nature, length, and flexibility of these linkers and side chains can significantly influence binding affinity and biological efficacy.

The choice of a suitable linker is often based on achieving the right balance between stability in circulation and efficient release or interaction at the target site. nih.gov The chemistry of the linker can be designed to be sensitive to the physiological conditions of the target environment, such as pH. nih.gov

In the development of indole-based inhibitors, the modification of linker chains has been shown to directly impact the binding mode of the compounds. researchgate.net For example, in a series of 1H-indole-2-carboxamides, the presence of a diethylamino group at the 4-position of a phenyl ring, connected via a side chain, was found to enhance the potency of CB1 allosteric modulators. nih.gov

A study on EGFR inhibitors with a 5-chloro-indole scaffold demonstrated that the nature of the side chain at the 2-carboxamide (B11827560) position was critical for activity. nih.gov For instance, the cyclized 1H-pyrido[3,4-b]indol-1-one derivatives were found to be more potent than their uncyclized 3-(2-methoxyvinyl)-1H-indole-2-carboxamide precursors. nih.gov This suggests that constraining the conformation of the side chain through cyclization can lead to a more favorable interaction with the target.

Scaffold Linker/Side Chain Feature Effect on Target Interaction/Activity Reference
1H-Indole-2-carboxamidesDiethylamino group on phenyl side chainEnhanced potency nih.gov
Indole-derived compoundsModification of linker chainImpacts binding mode researchgate.net
5-chloro-indole derivativesCyclization of side chain to form 1H-pyrido[3,4-b]indol-1-oneIncreased antiproliferative activity nih.gov

Design Principles for Enhanced Biological Activity Based on SAR

Based on the structure-activity relationships discussed, several key design principles can be formulated to guide the development of more potent and selective derivatives of this compound.

Strategic Halogenation: The inclusion of a chlorine atom at the C5 position of the indole ring appears to be a favorable modification for enhancing the biological activity of various indole-based compounds. nih.gov This is likely due to a combination of electronic effects and increased lipophilicity, which can improve target engagement.

Leveraging the Trifluoromethoxy Group: The trifluoromethoxy group, particularly when placed at a suitable position on the indole ring, can be expected to improve the pharmacological profile of the molecule. Its ability to enhance metabolic stability and binding affinity makes it a valuable substituent to incorporate. mdpi.comsemanticscholar.org

Optimizing Substituent Placement: The precise positioning of substituents on the indole nucleus and any appended side chains is critical. As seen with bisindoles and EGFR inhibitors, minor changes in substituent location can drastically alter activity. elsevierpure.comnih.gov Therefore, a thorough exploration of positional isomers is warranted in any optimization campaign.

Rational Linker and Side Chain Design: The linker and side chains should be designed to optimize interactions with the target. This includes considering the length, flexibility, and chemical nature of the linker. nih.gov The introduction of specific functional groups on side chains, such as the diethylamino group in the CB1 modulators, can lead to significant gains in potency. nih.gov Furthermore, conformational constraint of side chains through cyclization can be a powerful strategy for improving activity. nih.gov

By adhering to these design principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with enhanced biological activity.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While the synthesis of various substituted indoles is well-established, the specific preparation of 5-chloro-7-(trifluoromethoxy)-1H-indole is not extensively documented in publicly available literature. Future research should prioritize the development of efficient and sustainable synthetic strategies. Traditional methods like the Fischer, Bischler, and Nenitzescu indole (B1671886) syntheses could be adapted, although they often require harsh conditions and may not be suitable for the specific substitution pattern of the target molecule.

A promising avenue for exploration lies in modern cross-coupling methodologies. For instance, a convergent synthesis could be envisioned, potentially starting from a suitably substituted aniline (B41778) and a coupling partner. The development of a robust and scalable synthesis will be crucial for enabling further chemical and biological studies.

Furthermore, there is a growing demand for environmentally friendly chemical processes. Future synthetic work on this compound should focus on green chemistry principles, such as the use of non-toxic solvents, catalytic reactions to minimize waste, and energy-efficient processes. The exploration of one-pot reactions or flow chemistry could also lead to more sustainable and cost-effective production of this compound.

Advanced Mechanistic Elucidation of Biological Activities

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities. The specific combination of chloro and trifluoromethoxy substituents on the indole ring of this compound suggests several potential, yet unexplored, biological effects.

Future research should involve comprehensive screening of this compound against various biological targets. Based on the known activities of other halogenated and trifluoromethoxylated indoles, promising areas of investigation include:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various signaling pathways. For example, some 5-chloro-indole derivatives have been investigated as inhibitors of EGFR and BRAF kinases, which are crucial in several cancers. nih.gov The unique electronic properties of this compound could lead to novel interactions with kinase domains or other cancer-related targets.

Antiviral Activity: The indole scaffold is found in several antiviral agents. nih.gov The trifluoromethoxy group, in particular, can enhance metabolic stability and cell permeability, which are desirable properties for antiviral drugs. Screening against a panel of viruses, including influenza, HIV, and coronaviruses, could reveal potential therapeutic applications.

Neuroprotective Effects: Indole derivatives have shown promise in the treatment of neurodegenerative diseases. The lipophilicity imparted by the trifluoromethoxy group could facilitate crossing the blood-brain barrier, making this compound a candidate for neurological drug discovery.

Advanced mechanistic studies will be essential to understand how this compound exerts its biological effects. This could involve techniques such as target identification using affinity chromatography, proteomics, and computational modeling to elucidate the specific molecular interactions responsible for any observed activity.

Rational Design of Next-Generation Indole Scaffolds

The this compound core represents a valuable starting point for the rational design of new and improved therapeutic agents. Once initial biological activities are identified, structure-activity relationship (SAR) studies can be initiated to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The indole ring offers several positions for chemical modification. For instance, the N1 position can be functionalized to modulate solubility and metabolic stability. The C2 and C3 positions are also amenable to a wide range of chemical transformations, allowing for the introduction of various pharmacophores to target specific biological receptors or enzymes.

Computational chemistry and molecular modeling will play a pivotal role in this process. By creating virtual libraries of derivatives and predicting their binding affinities to known targets, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. The unique electronic and steric properties of the this compound scaffold make it an attractive platform for developing next-generation therapeutics with potentially novel mechanisms of action.

Development of Targeted Probes for Biological Systems

The intrinsic properties of the this compound scaffold make it a suitable candidate for the development of targeted probes for studying biological systems. By attaching a reactive group or a reporter molecule, this indole derivative can be transformed into a tool for chemical biology research.

For example, a photoaffinity labeling probe could be designed by introducing a photoreactive group onto the indole ring. Upon photoactivation, such a probe could covalently bind to its biological target, allowing for its identification and characterization. This approach would be invaluable for elucidating the mechanism of action of any bioactive derivatives of this compound.

Furthermore, the development of fluorescently labeled probes could enable the visualization of the subcellular localization of the compound or its target within living cells. This would provide crucial insights into its biological function and could be used to study dynamic cellular processes.

Application in Chemical Biology Tools and Imaging Agents

The unique spectroscopic properties that could arise from the specific substitution pattern of this compound, or its derivatives, could be exploited for the development of novel chemical biology tools and imaging agents. For instance, the introduction of a fluorophore could lead to the creation of a new class of fluorescent probes with tailored properties for specific imaging applications.

Moreover, the incorporation of a chelating moiety could allow for the development of radiolabeled imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such agents could be used for non-invasive in vivo imaging of disease-related biomarkers, providing valuable diagnostic information. The development of tryptophan-based PET agents has already shown promise for cancer imaging, and the unique structure of this compound could offer advantages in terms of target specificity and imaging characteristics. nih.gov

The design and synthesis of peptide-based imaging agents incorporating lanthanide complexes is another area of active research. nih.gov The this compound scaffold could potentially be incorporated into such systems to modulate their properties and enhance their performance as contrast agents for magnetic resonance imaging (MRI) or as luminescent probes.

Q & A

Q. What are the common synthetic routes for 5-chloro-7-(trifluoromethoxy)-1H-indole, and what reaction conditions optimize yield?

The synthesis typically involves halogenation and functionalization of the indole scaffold. For example, palladium-catalyzed cross-coupling reactions are effective for introducing trifluoromethoxy groups at position 7, while electrophilic substitution (e.g., using N-chlorosuccinimide) introduces chlorine at position 5. Key steps include:

  • Halogenation : Use of Cl₂ or chlorinating agents under inert atmospheres to prevent side reactions.
  • Trifluoromethoxy Introduction : CuI-catalyzed coupling or trifluoromethylation reagents (e.g., Togni’s reagent) in polar aprotic solvents like DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields (30–50%) depend on reaction time, temperature, and catalyst loading .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify substituent positions and electronic environments. For example, 19F^{19}F NMR shows a singlet for the trifluoromethoxy group (-OCF₃) at ~-55 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular formula (C₉H₅ClF₃NO, MW 247.6) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain from bulky substituents .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular Weight : 247.6 g/mol.
  • LogP : Predicted ~2.96 (similar to 5-chloro-4-fluoro-1H-indole), indicating moderate hydrophobicity .
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 151.2 Ų for [M+H]⁺) guide LC-MS method development .
  • Stability : Store at 2–8°C in sealed, dry conditions to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can synthetic yield be optimized when steric hindrance from the trifluoromethoxy group complicates reactivity?

  • Catalyst Selection : Bulky ligands (e.g., XPhos) improve Pd-catalyzed coupling efficiency for hindered positions .
  • Microwave-Assisted Synthesis : Reduces reaction time and side products (e.g., dehalogenation) .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indole with Boc) before halogenation .

Q. How are discrepancies in crystallographic data resolved for this compound’s derivatives?

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the trifluoromethoxy group .
  • Twinned Data Analysis : SHELXD/SHELXE handle pseudo-merohedral twinning, common in halogenated indoles .
  • Validation Tools : Check R-factors and electron density maps (e.g., Coot) to confirm substituent orientation .

Q. What structure-activity relationships (SAR) are observed for substituents at positions 5 and 7 in indole derivatives?

  • Chlorine (Position 5) : Enhances electrophilic reactivity and π-stacking in enzyme binding pockets (e.g., kinase inhibitors) .
  • Trifluoromethoxy (Position 7) : Improves metabolic stability and membrane permeability vs. methoxy groups .
  • Synergistic Effects : Chlorine’s electron-withdrawing effect amplifies the trifluoromethoxy group’s electronegativity, altering binding affinity .

Q. Which analytical methods detect trace impurities in synthesized batches, and how are thresholds validated?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., dechlorinated byproducts) .
  • Limit of Detection (LOD) : Spike recovery studies using 5-chloro-7-iodo-1H-indole as a reference (LOD ~0.1%) .
  • 19F NMR : Quantifies trifluoromethoxy group integrity; detects hydrolysis to -OH .

Q. How can conflicting reports about biological activity (e.g., antimicrobial vs. inactive) be reconciled?

  • Assay Conditions : Viability in different media (e.g., cation-adjusted Mueller-Hinton vs. RPMI) affects MIC values .
  • Bacterial Strain Variability : Gram-negative vs. Gram-positive susceptibility due to membrane permeability differences .
  • Metabolite Interference : Inactive prodrugs may require enzymatic activation (e.g., esterase cleavage) .

Q. What computational modeling approaches predict interaction modes with biological targets?

  • Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 or serotonin receptors, leveraging halogen bonding .
  • MD Simulations (GROMACS) : Assess trifluoromethoxy group flexibility in aqueous vs. lipid bilayer environments .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values for kinase inhibition .

Q. How does the compound’s stability under acidic/basic conditions impact formulation studies?

  • pH Stability : Trifluoromethoxy groups hydrolyze slowly at pH < 3 (t₁/₂ ~24 hr), requiring enteric coatings for oral delivery .
  • Degradation Pathways : LC-MS identifies major degradation products (e.g., 5-chloro-7-hydroxy-1H-indole) .
  • Excipient Compatibility : Avoid strong bases (e.g., MgO) in solid dispersions to prevent dehalogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.